molecular formula C19H20FN5OS B2452659 N-cyclohexyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852374-07-3

N-cyclohexyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No. B2452659
CAS RN: 852374-07-3
M. Wt: 385.46
InChI Key: VCGGIEQHHIIRNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine” is a small molecule that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles. These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .


Molecular Structure Analysis

The molecular formula of this compound is C18H18F3N5. It has an average mass of 361.364 Da and a monoisotopic mass of 361.151428 Da .

Scientific Research Applications

Anticancer and PI3K Inhibition

N-cyclohexyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide and its derivatives have been noted for their remarkable anticancer effects and interaction with PI3K pathways. A study by Wang et al. (2015) highlighted the potential of these compounds in cancer treatment. Specifically, they found that replacing the acetamide group with an alkylurea moiety in similar compounds could retain antiproliferative activity, inhibit PI3Ks and mTOR, and reduce acute oral toxicity. The study also found compound 1e to be effective in inhibiting tumor growth in a mice model, suggesting that these compounds could serve as potent PI3K inhibitors and effective anticancer agents with low toxicity (Wang et al., 2015).

Synthesis and Biological Assessment of Related Compounds

Karpina et al. (2019) developed a synthesis method for novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides and conducted biological assessments of the synthesized compounds. Their research contributed to the understanding of the synthetic approach and pharmacological activity prognosis of these compounds, providing a foundation for further research and development in the field (Karpina et al., 2019).

Antioxidant and Anticancer Properties

Sunil et al. (2010) investigated the in vitro antioxidant property of two triazolo-thiadiazoles, uncovering their potent antioxidant and anticancer activities. Their research specifically showed that the compounds exhibited a dose-dependent cytotoxic effect on hepatocellular carcinoma cell line, HepG2, and induced apoptosis, which was confirmed through various assays and studies (Sunil et al., 2010).

Medicinal Chemistry and Structural Analysis

Sallam et al. (2021) provided insights into the significance of heterocyclic compounds like pyridazine analogs in medicinal chemistry. They synthesized and analyzed the structure of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, elucidating its pharmacological importance through spectroscopic techniques and Density Functional Theory calculations (Sallam et al., 2021).

Synthesis and Cytotoxic Activity of Bis-1,2,4-Triazolo-Pyridazines

Research by Aggarwal et al. (2019) focused on synthesizing a series of 3,6-disubstituted-bis-1,2,4-triazolo-[4,3-b][3′,4′-f]pyridazines, revealing their synthesis process and the cytotoxic activity against human cervical carcinoma (HeLa) cell line. The study provides valuable data on the structural and pharmacological aspects of these compounds (Aggarwal et al., 2019).

Mechanism of Action

This compound is known to target the Serine/threonine-protein kinase pim-1 in humans .

properties

IUPAC Name

N-cyclohexyl-2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5OS/c20-14-8-6-13(7-9-14)19-23-22-16-10-11-18(24-25(16)19)27-12-17(26)21-15-4-2-1-3-5-15/h6-11,15H,1-5,12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGGIEQHHIIRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.